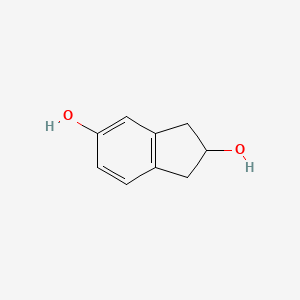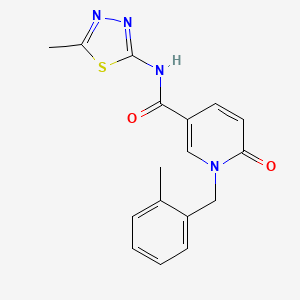
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and related compounds involves multiple steps, starting from basic precursors to the formation of the desired cyclic systems. In one study, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another study reported the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were synthesized under microwave irradiation in a solvent-free environment . Additionally, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures were investigated using various spectroscopic methods .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic techniques such as IR, NMR (1H, 13C, and 2D), and mass spectrometry. X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The configurations of stereogenic centers in diastereomeric compounds were assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, oxidation, and coordination to metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These derivatives were then coordinated to copper(II) ions to form stable complexes with planar geometry around the central ion . The synthesis of Schiff’s bases also involved the formation of a thiadiazole scaffold, which is a crucial step in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their synthesis and structural characterization. The synthesized compounds exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents. The cytotoxic activity was evaluated using in vitro analysis, and the compounds demonstrated smaller IC50 values than their non-complexed derivatives . The synthesized Schiff’s bases showed promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, and their ADMET properties suggested good oral drug-like behavior .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Studies have explored the synthesis of thiadiazole derivatives, emphasizing their structural diversity and potential for further functionalization. For instance, Takikawa et al. (1985) described the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, showcasing a method that could be relevant for synthesizing structurally related compounds (Takikawa, Y., Shimada, K., Sato, K., Sato, S., & Takizawa, S., 1985).
Potential Biological Activities
The exploration of thiadiazole derivatives for their biological properties has been a key area of research. For example, studies have investigated the antimicrobial and anticancer activities of thiadiazole compounds, suggesting their utility in developing new therapeutic agents. The synthesis of novel thiadiazole derivatives bearing a semicarbazone moiety exhibited promising anti-bacterial activities against various strains, highlighting the potential of thiadiazole compounds in addressing antimicrobial resistance (Wan, J.-L., Gan, Y., Hu, W.-n., Meng, J., Tian, K., Li, X., Wu, S.-Q., Xu, Y., Ouyang, G.-p., & Wang, Z., 2018).
Interaction with Biological Targets
The interaction of thiadiazole derivatives with DNA and proteins has also been studied, revealing insights into their mode of action and potential therapeutic applications. Li et al. (2020) explored the binding of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), indicating their selectivity and efficacy as anticancer agents. These findings open avenues for the development of novel cancer therapeutics based on thiadiazole scaffolds (Li, L.-Y., Fei, B.-L., Wang, P., Kong, L.-y., & Long, J.-Y., 2020).
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)9-21-10-14(7-8-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMMXGBBTQFXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

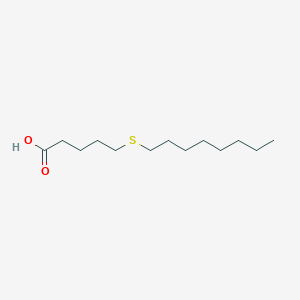
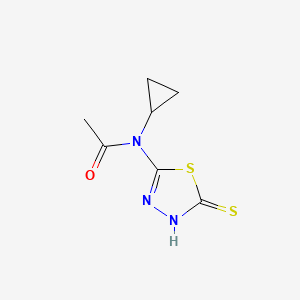
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)

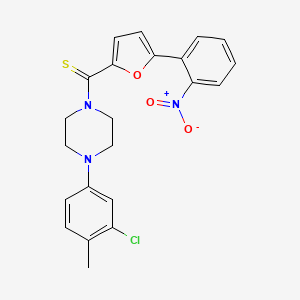
![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)
